molecular formula C15H20N2O2 B268940 4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide

4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide

Numéro de catalogue B268940
Poids moléculaire: 260.33 g/mol
Clé InChI: FAUQWTITZCRLEJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. This compound has been extensively studied due to its potential as an anti-cancer agent. CX-5461 is a promising drug candidate for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.

Mécanisme D'action

4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in the production of ribosomal RNA, which is essential for the growth and survival of cancer cells. 4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. The compound has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. 4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide has also been shown to inhibit the growth and proliferation of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide is a promising drug candidate for the treatment of various types of cancer, with a selective effect on cancer cells and minimal toxicity to normal cells. However, the compound has some limitations for lab experiments. 4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. Additionally, the compound is highly insoluble in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several potential future directions for the research and development of 4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide. One potential direction is the development of more potent and selective analogs of 4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide. Another potential direction is the investigation of combination therapies with 4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide and other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosing regimen and administration route for 4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide in clinical trials.

Méthodes De Synthèse

The synthesis of 4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide involves a series of chemical reactions that result in the formation of the final product. The synthesis begins with the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine to form the intermediate compound 4-chloro-3-nitrobenzamide. This intermediate is then reacted with diethylamine to form the final product 4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide.

Applications De Recherche Scientifique

4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide has been extensively studied in preclinical and clinical trials for its potential as an anti-cancer agent. The compound has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the growth and survival of cancer cells. 4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide has demonstrated efficacy in various types of cancer, including breast, ovarian, and pancreatic cancer.

Propriétés

Nom du produit

4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide

Formule moléculaire

C15H20N2O2

Poids moléculaire

260.33 g/mol

Nom IUPAC

4-(cyclopropanecarbonylamino)-N,N-diethylbenzamide

InChI

InChI=1S/C15H20N2O2/c1-3-17(4-2)15(19)12-7-9-13(10-8-12)16-14(18)11-5-6-11/h7-11H,3-6H2,1-2H3,(H,16,18)

Clé InChI

FAUQWTITZCRLEJ-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2CC2

SMILES canonique

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2CC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.